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Compound of Interest

Compound Name: (+)-Carazolol

Cat. No.: B1625958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemoenzymatic synthesis of

carazolol enantiomers, focusing on modern biocatalytic approaches that offer high

stereoselectivity and efficiency. Carazolol, a potent β-adrenergic receptor antagonist, is

clinically used as a racemic mixture, although its pharmacological activity primarily resides in

the (S)-enantiomer. The development of stereoselective synthetic routes is crucial for producing

enantiopure carazolol, enabling a more precise understanding of its pharmacological and

toxicological profile.

This document details two primary enzymatic strategies for the synthesis of optically enriched

carazolol: lipase-catalyzed kinetic resolution of a key chiral intermediate and alcohol

dehydrogenase (ADH)-catalyzed asymmetric reduction of a prochiral ketone. The

methodologies and data presented are primarily based on the novel chemoenzymatic route

developed by Borowiecki et al. (2022), which represents the first reported enzymatic synthesis

of carazolol enantiomers.[1]

Overview of Synthetic Strategies
The chemoenzymatic synthesis of carazolol enantiomers hinges on the strategic use of

biocatalysts to introduce chirality early in the synthetic pathway. Two effective methods have

been demonstrated:
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Lipase-Catalyzed Kinetic Resolution: This approach utilizes a lipase to selectively acylate

one enantiomer of a racemic chlorohydrin precursor, allowing for the separation of the

acylated and unreacted enantiomers.

Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction: This method employs an

ADH to reduce a prochiral ketone to a chiral chlorohydrin with high enantioselectivity, directly

yielding an optically pure intermediate.

These enzymatic steps provide access to a key chiral building block, which is then converted to

the final carazolol enantiomers through subsequent chemical transformations.

Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of rac-2-(3-chloro-2-
hydroxypropyl)-1H-isoindole-1,3(2H)-dione
This protocol describes the kinetic resolution of a racemic chlorohydrin intermediate using an

immobilized lipase, Amano PS-IM.

Materials:

rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

Immobilized lipase from Burkholderia cepacia (Amano PS-IM)

Vinyl acetate

tert-Butyl methyl ether (TBME)

Magnetic stirrer

Standard laboratory glassware

Procedure:

To a solution of racemic chlorohydrin (50 mg) in TBME (1 mL), add Amano PS-IM lipase (25

mg).
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Add vinyl acetate (54 mg, 58 μL, 3 equivalents) to the mixture.

Stir the reaction mixture at 800 rpm using a magnetic stirrer at a controlled temperature.

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the

unreacted alcohol and the acetylated product.

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric

excess for both the remaining substrate and the product.

Separate the enzyme by filtration and isolate the product and remaining substrate using

standard chromatographic techniques.

ADH-Catalyzed Asymmetric Reduction of 2-(3-chloro-2-
oxopropyl)-1H-isoindole-1,3(2H)-dione
This protocol details the asymmetric reduction of a prochiral ketone using a recombinant

alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH-Lica) overexpressed in E. coli.

Materials:

2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione

Lyophilized E. coli cells overexpressing Lk-ADH-Lica

2-Propanol (as a co-substrate for cofactor regeneration)

Buffer solution (e.g., Tris-HCl)

Orbital shaker

Standard laboratory glassware

Procedure:

In a suitable reaction vessel, dissolve the prochiral ketone in a buffer solution.

Add lyophilized E. coli/Lk-ADH-Lica cells to the solution.
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Add 2-propanol as the co-substrate.

Incubate the mixture on an orbital shaker at a controlled temperature and shaking speed.

Monitor the conversion of the ketone to the chiral chlorohydrin by HPLC.

Upon completion, extract the product from the aqueous phase using an organic solvent.

Purify the resulting chiral chlorohydrin by column chromatography.

Chemical Synthesis of (R)-Carazolol from (R)-
chlorohydrin
The enantiopure (R)-chlorohydrin obtained from the enzymatic resolution or reduction is

converted to (R)-carazolol through a two-step chemical process.

Procedure:

Epoxidation: The (R)-chlorohydrin is treated with a base (e.g., sodium hydroxide) in a

suitable solvent to yield the corresponding (R)-glycidyl phthalimide.

Aminolysis: The resulting epoxide is then reacted with isopropylamine to open the epoxide

ring and form (R)-carazolol.

Data Presentation
The following tables summarize the quantitative data for the chemoenzymatic synthesis of

carazolol enantiomers.

Table 1: Lipase-Catalyzed Kinetic Resolution of racemic chlorohydrin

Enzym
e

Acyl
Donor

Solven
t

Temp.
(°C)

Time
(h)

Conve
rsion
(%)

ee_s
(%)

ee_p
(%)

E-
value

Amano

PS-IM

Vinyl

acetate
TBME 40 24 ~50 >99 >99 >200
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Data is generalized from the findings of Borowiecki et al. (2022). ee_s: enantiomeric excess of

the substrate; ee_p: enantiomeric excess of the product.

Table 2: ADH-Catalyzed Asymmetric Reduction of prochiral ketone

Enzyme
Substrate
Conc. (mM)

Co-substrate
Conversion
(%)

Product ee (%)

E. coli/Lk-ADH-

Lica
up to 100 2-Propanol >99 >99

Data is based on the results for similar substrates in Borowiecki et al. (2022).

Table 3: Enantiomeric Excess of Synthesized Carazolol

Enantiomer Synthetic Route Final ee (%)

(R)-(+)-Carazolol From (R)-chlorohydrin 96-99.9

Source: Borowiecki et al. (2022).[1]

Visualization of Workflows
The following diagrams illustrate the experimental workflows for the chemoenzymatic synthesis

of carazolol enantiomers.
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Lipase-Catalyzed Kinetic Resolution

ADH-Catalyzed Asymmetric Reduction

Chemical Conversion

rac-Chlorohydrin Lipase (Amano PS-IM)
Vinyl Acetate, TBME Separation

(R)-Chlorohydrin (>99% ee)

(S)-Acetate (>99% ee)

(R)-Chlorohydrin

Prochiral Ketone ADH (Lk-ADH-Lica)
2-Propanol

(R)-Chlorohydrin (>99% ee)

Epoxidation (NaOH) Aminolysis (Isopropylamine) (R)-Carazolol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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